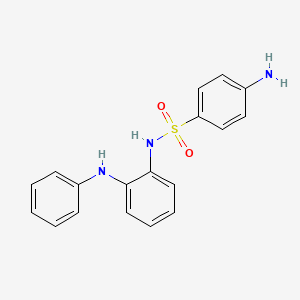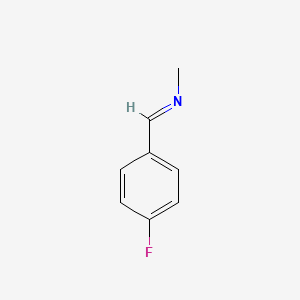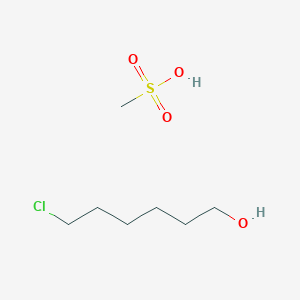
Methyl benzamido(bromo)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-benzamido-2-bromoacetate is an organic compound with the molecular formula C10H10BrNO3 It is a derivative of bromoacetic acid and is characterized by the presence of both benzamido and bromoacetate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-benzamido-2-bromoacetate can be synthesized through the reaction of methyl 2-bromoacetate with benzamide under specific conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or ethanol at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for methyl 2-benzamido-2-bromoacetate are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-benzamido-2-bromoacetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form methyl 2-benzamido-2-hydroxyacetate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or acetonitrile.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in water or aqueous ethanol.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Nucleophilic Substitution: Products such as methyl 2-azido-2-benzamidoacetate, methyl 2-thiocyanato-2-benzamidoacetate, or methyl 2-methoxy-2-benzamidoacetate.
Hydrolysis: Benzamidoacetic acid.
Reduction: Methyl 2-benzamido-2-hydroxyacetate.
Aplicaciones Científicas De Investigación
Methyl 2-benzamido-2-bromoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, through alkylation reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of methyl 2-benzamido-2-bromoacetate involves its reactivity as an alkylating agent. The bromine atom in the molecule is highly reactive and can be displaced by nucleophiles, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. This reactivity makes it useful in modifying other molecules and creating new compounds with desired properties.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-bromoacetate: A simpler compound without the benzamido group, used in similar nucleophilic substitution reactions.
Ethyl 2-bromoacetate: Similar to methyl 2-bromoacetate but with an ethyl ester group, offering slightly different reactivity and solubility properties.
Benzamide: Lacks the bromoacetate group but shares the benzamido functionality, used in various organic synthesis reactions.
Uniqueness
Methyl 2-benzamido-2-bromoacetate is unique due to the combination of the benzamido and bromoacetate groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. Its ability to act as both an alkylating agent and a precursor for further functionalization makes it a valuable compound in synthetic organic chemistry.
Propiedades
Número CAS |
101649-82-5 |
|---|---|
Fórmula molecular |
C10H10BrNO3 |
Peso molecular |
272.09 g/mol |
Nombre IUPAC |
methyl 2-benzamido-2-bromoacetate |
InChI |
InChI=1S/C10H10BrNO3/c1-15-10(14)8(11)12-9(13)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,12,13) |
Clave InChI |
HLEOZDUWVNOAAJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(NC(=O)C1=CC=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol](/img/structure/B14339451.png)
![N,N-Dimethyl-N'-{4-[(1H-pyrazol-1-yl)methoxy]phenyl}urea](/img/structure/B14339475.png)
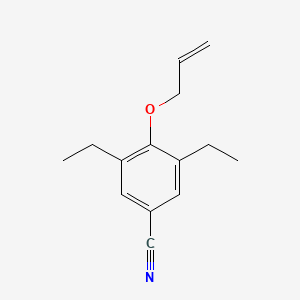
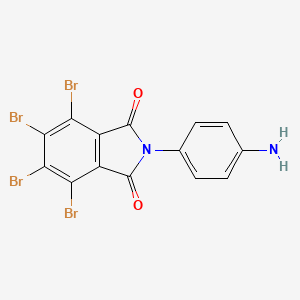
![Bis[2-(4-nitrophenoxy)propan-2-yl]diazene](/img/structure/B14339493.png)
![N-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B14339498.png)




